molecular formula C6H7ClO5 B8762314 (R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one CAS No. 62983-43-1

(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one

Cat. No.: B8762314
CAS No.: 62983-43-1
M. Wt: 194.57 g/mol
InChI Key: AXBKGZYBZKJIMK-JLAZNSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one is a derivative of ascorbate (vitamin C), where a chlorine atom replaces one of the hydroxyl groups This modification alters its chemical properties and potential applications Ascorbate is well-known for its antioxidant properties and its role in various biochemical processes

Preparation Methods

The synthesis of (R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one typically involves the chlorination of ascorbate. One common method is the reaction of ascorbate with thionyl chloride (SOCl2) under controlled conditions. This reaction replaces the hydroxyl group with a chlorine atom, resulting in the formation of this compound. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are similar but scaled up to meet commercial demands. These methods often involve continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: Like ascorbate, this compound can be oxidized to form dehydroascorbic acid. This reaction is facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or ferric ions (Fe3+).

    Reduction: It can be reduced back to ascorbate under reducing conditions, often using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dehydroascorbic acid, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of halogenation on the properties of ascorbate. Researchers investigate its reactivity, stability, and interactions with other molecules.

    Biology: In biological studies, this compound is used to explore the transport mechanisms of ascorbate and its derivatives in cells. It helps in understanding how modifications to ascorbate affect its cellular uptake and distribution.

    Medicine: The compound is studied for its potential therapeutic applications. Researchers investigate its antioxidant properties and its ability to modulate oxidative stress in various disease models.

    Industry: In the industrial sector, this compound is used in the development of new antioxidants and preservatives. Its unique properties make it a valuable additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of (R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one involves its ability to donate electrons, similar to ascorbate. This electron-donating property allows it to act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress. The chlorine atom in this compound may also influence its interaction with cellular transporters and enzymes, potentially altering its bioavailability and efficacy.

Molecular targets of this compound include various enzymes involved in redox reactions and cellular transporters responsible for its uptake and distribution. The pathways involved in its mechanism of action are similar to those of ascorbate, with potential modifications due to the presence of the chlorine atom.

Comparison with Similar Compounds

(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one can be compared with other ascorbate derivatives, such as:

    Dehydroascorbic acid: The oxidized form of ascorbate, which can be reduced back to ascorbate in cells.

    6-Bromoascorbate: Another halogenated derivative of ascorbate, where a bromine atom replaces the hydroxyl group.

    Ascorbate-2-phosphate: A phosphorylated derivative of ascorbate, used in cell culture media for its stability and prolonged antioxidant activity.

The uniqueness of this compound lies in its specific halogenation, which provides distinct chemical and biological properties compared to other derivatives. Its chlorine atom influences its reactivity, stability, and interactions with biological molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62983-43-1

Molecular Formula

C6H7ClO5

Molecular Weight

194.57 g/mol

IUPAC Name

(2R)-2-[(1R)-2-chloro-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C6H7ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8-10H,1H2/t2-,5+/m0/s1

InChI Key

AXBKGZYBZKJIMK-JLAZNSOCSA-N

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)Cl

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)Cl

Origin of Product

United States

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